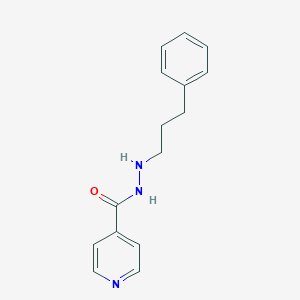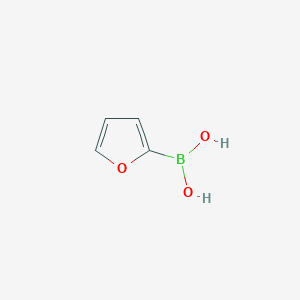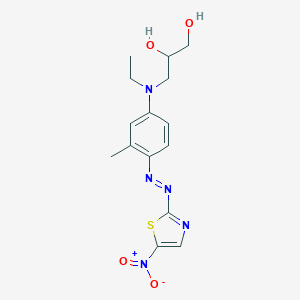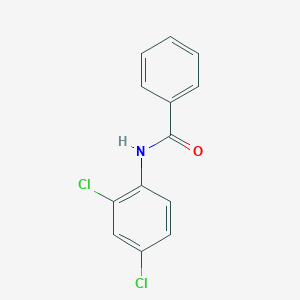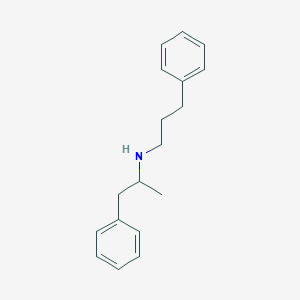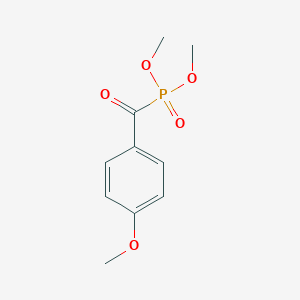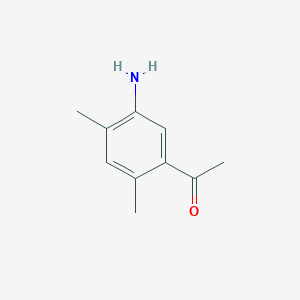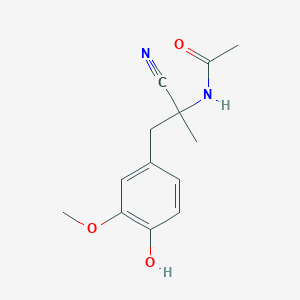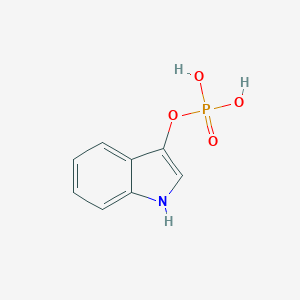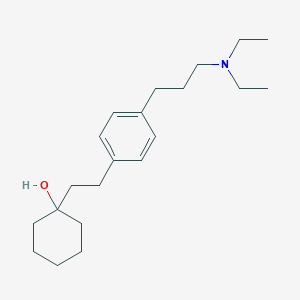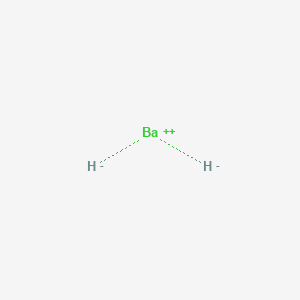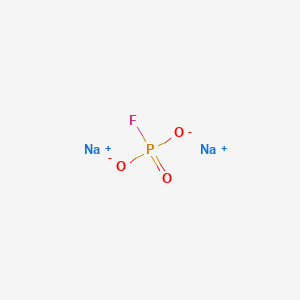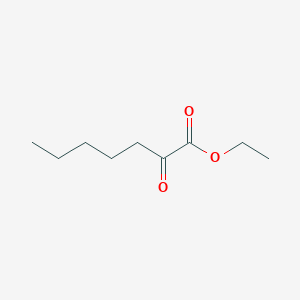
2-氧代庚酸乙酯
概述
描述
Ethyl 2-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from heptanoic acid and ethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
Ethyl 2-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that require ester functionalities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
Mode of Action
The mode of action of Ethyl 2-oxoheptanoate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of Ethyl 2-oxoheptanoate with its potential targets and the resulting changes are areas of ongoing research.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-oxoheptanoate is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
生化分析
Biochemical Properties
The biochemical properties of Ethyl 2-oxoheptanoate are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it was found that Ethyl 2-oxoheptanoate can be reduced to its corresponding alcohol by the cell-free extract of the earthworm, Lumbricus rubellus .
Cellular Effects
Preliminary studies suggest that it may influence cell function by interacting with certain enzymes and proteins
Molecular Mechanism
It is known to participate in reactions involving the reduction of carbonyl compounds . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.
Temporal Effects in Laboratory Settings
Studies on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to provide a comprehensive understanding of its temporal effects .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of Ethyl 2-oxoheptanoate in animal models
Metabolic Pathways
The metabolic pathways involving Ethyl 2-oxoheptanoate are not well-characterized. It is known to participate in reactions involving the reduction of carbonyl compounds .
Subcellular Localization
Future studies should aim to describe the subcellular localization of this compound and any effects on its activity or function .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-oxoheptanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Ethyl 2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and other oxidation products.
Reduction: Reduction of ethyl 2-oxoheptanoate can yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Heptanoic acid.
Reduction: 2-Hydroxyheptanoate.
Substitution: Various substituted heptanoates depending on the nucleophile used.
相似化合物的比较
- Ethyl acetate
- Ethyl butyrate
- Ethyl hexanoate
These compounds differ in their chain length and functional groups, which influence their physical and chemical properties, as well as their applications in various fields.
属性
IUPAC Name |
ethyl 2-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGVMOKNNQVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471630 | |
| Record name | Ethyl 2-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13088-50-1 | |
| Record name | Ethyl 2-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the earthworm extract a unique biocatalyst for reducing ethyl 2-oxoheptanoate?
A: The cell-free extract of the earthworm, Lumbricus rubellus, exhibits remarkable stereoselectivity in reducing ethyl 2-oxoheptanoate. The research demonstrates that this extract, in the presence of NADH as a coenzyme, can exclusively reduce ethyl 2-oxoheptanoate to its corresponding (R)-hydroxyl ester with an enantiomeric excess greater than 99% []. This high selectivity is significant as it offers a route to obtain enantiomerically pure compounds, which is often crucial in pharmaceutical and fine chemical synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
